3-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a tetrahydroquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
Sulfonylation: The tetrahydroquinoline is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to form the sulfonyl derivative.
Coupling with Propanamide: The final step involves coupling the sulfonylated tetrahydroquinoline with a propanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and as an antioxidant in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but differs in its substitution pattern.
3,4-Dihydroisoquinoline: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific sulfonyl and propanamide substitutions, which confer distinct chemical and biological properties compared to other tetrahydroquinoline derivatives .
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]propanamide |
InChI |
InChI=1S/C18H20N2O3S/c19-18(21)12-9-14-7-10-16(11-8-14)24(22,23)20-13-3-5-15-4-1-2-6-17(15)20/h1-2,4,6-8,10-11H,3,5,9,12-13H2,(H2,19,21) |
InChI Key |
HYYXGJBFHRAZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCC(=O)N |
Origin of Product |
United States |
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